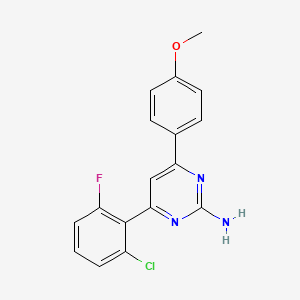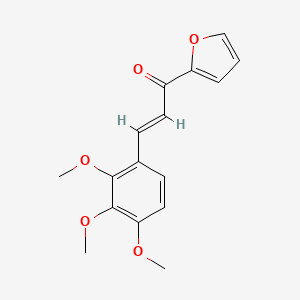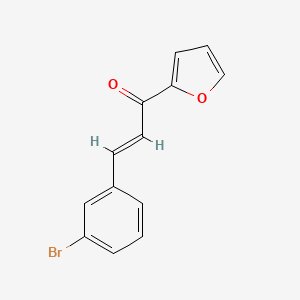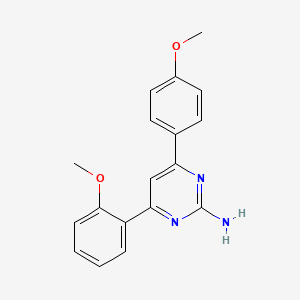
4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (4-CFMPP) is a novel pyrimidine-containing compound with a wide range of potential applications in scientific research. It has been synthesized using a variety of methods, and its biochemical and physiological effects have been studied in a number of laboratory experiments.
作用機序
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist at certain G-protein-coupled receptors, and as an inhibitor of certain enzymes. It is also believed to interact with certain neurotransmitters, such as serotonin, and to modulate the activity of certain ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of laboratory experiments. In animal studies, it has been shown to have antinociceptive and anti-inflammatory effects. It has also been shown to have neuroprotective and cardioprotective effects. In addition, it has been found to have antidepressant and anxiolytic effects.
実験室実験の利点と制限
The use of 4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively stable, and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, its solubility in aqueous solutions is limited, and it is not soluble in organic solvents. In addition, its metabolism is rapid, making it difficult to study its metabolic pathways.
将来の方向性
There are a number of potential future directions for the use of 4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in scientific research. It could be used to study the mechanism of action of other compounds, and to develop novel therapeutic agents. It could also be used to study the role of G-protein-coupled receptors in physiological processes, and to develop novel drugs that target these receptors. In addition, it could be used to study the role of enzymes and neurotransmitters in physiological processes, and to develop novel drugs that target these molecules. Finally, it could be used to study the role of ion channels in physiological processes, and to develop novel drugs that target these channels.
合成法
4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-6-fluorobenzaldehyde and 4-methoxybenzaldehyde in the presence of sodium hydroxide, followed by a reaction with p-toluidine in the presence of potassium carbonate. The reaction results in the formation of the desired compound this compound. Another method involves the reaction of 4-methoxyphenyl isothiocyanate and 2-chloro-6-fluorobenzaldehyde, followed by a reaction with p-toluidine in the presence of potassium carbonate.
科学的研究の応用
4-(2-Chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a probe for the study of enzymes and receptors, and as a substrate for the study of enzyme kinetics. It has also been used in the study of drug-receptor interactions, and in the development of novel therapeutic agents.
特性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c1-23-11-7-5-10(6-8-11)14-9-15(22-17(20)21-14)16-12(18)3-2-4-13(16)19/h2-9H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMGTBGOXRMZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)

